Sodium hydroxide

NaOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NaOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

easily soluble in cold water, hot water

Very soluble in water. Freely soluble in ethanol

1 g dissolves in 7.2 mL absolute alcohol, 4.2 mL methanol; also soluble in glycerol

1 g dissolves in 0.9 mL water, 0.3 mL boiling water

Solubility in water, g/100ml at 20 °C: 109 (very good)

111%

Synonyms

Canonical SMILES

Isomeric SMILES

- Neutralization and pH control: Due to its strong basic nature, NaOH is widely used in laboratories to neutralize acidic solutions and maintain specific pH levels in experiments. This is vital for numerous reactions that require precise pH conditions for optimal yield and product purity .

- Hydrolysis reactions: NaOH can act as a strong nucleophile, readily breaking down certain chemical bonds through a process called hydrolysis. This makes it a valuable tool for researchers to cleave specific functional groups in molecules, allowing for the creation of new desired structures .

- Precursor to other chemicals: NaOH serves as a starting material for the production of numerous important chemicals used in research, such as sodium salts, soaps, and detergents. These chemicals are employed in various scientific applications, including organic synthesis, analytical chemistry, and material science .

Applications in Material Science

Beyond chemical synthesis, NaOH finds applications in various material science research areas, including:

- Etching and surface modification: NaOH solutions are used for etching processes in the fabrication of microfluidic devices, semiconductors, and other micro- and nanotechnological structures. It allows for controlled removal of materials and surface modification to achieve desired properties .

- Electrochemical applications: Concentrated NaOH solutions are crucial electrolytes in certain electrochemical processes, such as battery production and electrodeposition. Its high conductivity and ability to dissolve specific metal oxides make it suitable for these applications .

- Production of advanced materials: NaOH is involved in the synthesis of various advanced materials, such as ceramic precursors, zeolites, and polymer nanofibers. It plays a role in processes like precipitation, hydrolysis, and activation of reactants .

Applications in Environmental Science

In environmental science research, NaOH is used for various purposes, including:

- Water treatment: It is employed in water treatment processes for softening hard water by removing calcium and magnesium ions. Additionally, it can be used for pH adjustment and as a cleaning agent for membranes used in water filtration systems .

- Soil remediation: NaOH solutions can be used for soil remediation to neutralize acidic soils and improve their fertility for plant growth. However, careful application is necessary due to potential environmental impact .

- Chemical analysis of environmental samples: NaOH is used in various analytical techniques for environmental research, such as the extraction of metals and other contaminants from soil and water samples for further analysis .

Sodium hydroxide, commonly referred to as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, crystalline solid that is highly soluble in water, producing a strongly alkaline solution. Sodium hydroxide has a molar mass of approximately 39.997 g/mol and a density of 2.13 g/cm³. Its melting point is around 318 °C, and it has a boiling point of 1,388 °C. This compound is known for its highly corrosive nature and can cause severe chemical burns upon contact with skin or mucous membranes .

Sodium hydroxide does not occur naturally; it is produced industrially through various methods, including the electrolysis of sodium chloride solutions. It plays a crucial role in numerous chemical processes and applications due to its strong basic properties and ability to neutralize acids .

Sodium hydroxide is a corrosive and caustic substance. Contact with skin or eyes can cause severe burns. It can also react violently with acids and generate heat, posing a fire risk [4]. When handling sodium hydroxide, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [4].

Data:

- Skin corrosion/irritation (rabbit): Category 1A (causes severe skin burns and eye damage) [4]

Case Study:

A study by the National Institute for Occupational Safety and Health (NIOSH) reported on a worker who sustained severe chemical burns after accidental contact with sodium hydroxide solution [5]. This case highlights the importance of proper safety protocols when working with this compound.

In Conclusion:

Sodium hydroxide is a vital compound in scientific research and industry. Understanding its structure, reactions, properties, and safety hazards is critical for its safe and effective use.

Cited Sources:

- Neutralization Reactions: Sodium hydroxide reacts with acids to produce water and corresponding salts. For example:This reaction is exothermic, releasing heat .

- Reactions with Acidic Oxides: Sodium hydroxide can react with acidic oxides like sulfur dioxide:Such reactions are utilized in scrubbing harmful gases from industrial emissions .

- Reactions with Metals: At elevated temperatures (above 500 °C), sodium hydroxide can react with metals such as iron:Additionally, sodium hydroxide reacts vigorously with aluminum, producing hydrogen gas .

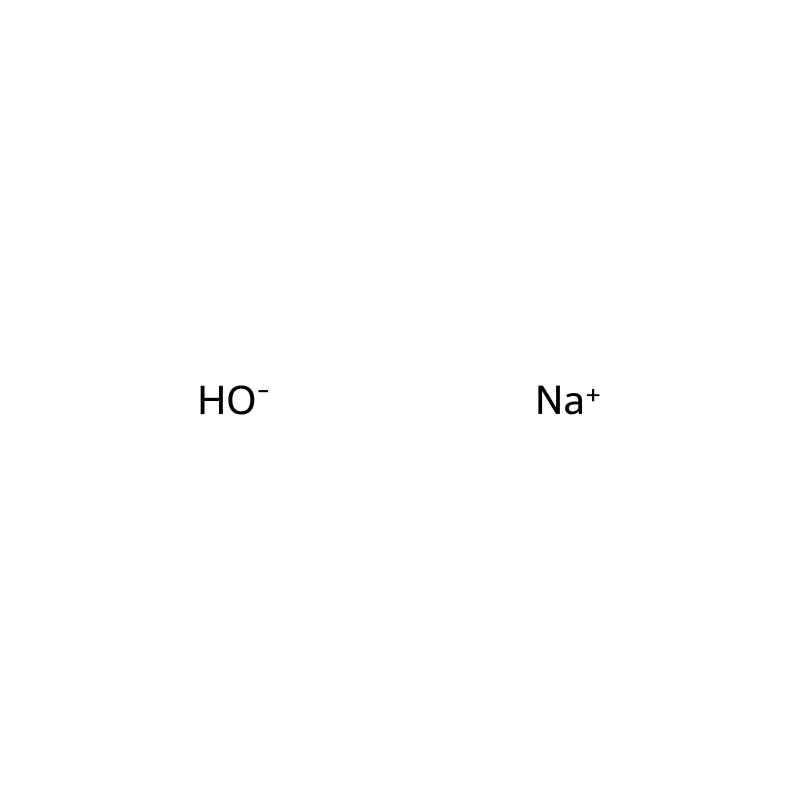

- Hydrolysis: When dissolved in water, sodium hydroxide dissociates completely into sodium ions and hydroxide ions:This process significantly increases the pH of the solution .

Sodium hydroxide can be synthesized through several methods:

- Chloralkali Process: This method involves the electrolysis of sodium chloride solution, yielding sodium hydroxide, chlorine gas, and hydrogen gas:

- Leblanc Process: Historically significant but largely replaced by the chloralkali process, this method involved treating sodium carbonate with calcium hydroxide:

- Electrolytic Processes: Variations include the mercury process and diaphragm process, which use different cell designs for electrolysis to produce sodium hydroxide efficiently .

Sodium hydroxide finds extensive use across various industries:

- Chemical Manufacturing: It is used in the production of soaps, detergents, and various chemicals.

- Food Processing: Employed as a food additive for curing olives and making pretzels.

- Paper Industry: Utilized in the pulping process for paper production.

- Water Treatment: Acts as a pH adjuster in water treatment facilities.

- Cleaning Products: Commonly found in drain cleaners due to its ability to dissolve organic matter .

Research on sodium hydroxide interactions primarily focuses on its reactivity with various substances:

- Acids: Its neutralization reactions with acids are well-documented and are fundamental to titration techniques.

- Metals: Studies indicate that sodium hydroxide can corrode certain metals at high temperatures, while also facilitating the formation of metal hydroxides from metal ions .

- Organic Compounds: It plays a role in saponification reactions where fats are converted into soap through hydrolysis .

Several compounds exhibit similarities to sodium hydroxide in terms of their basic properties or applications:

| Compound | Chemical Formula | Characteristics |

|---|---|---|

| Potassium Hydroxide | KOH | Strong base; similar uses as sodium hydroxide |

| Calcium Hydroxide | Ca(OH)₂ | Used in construction; less soluble than sodium hydroxide |

| Lithium Hydroxide | LiOH | Strong base; used in batteries |

| Ammonium Hydroxide | NH₄OH | Weak base; used in cleaning products |

Sodium hydroxide's uniqueness lies in its high solubility and reactivity compared to other bases, making it particularly effective for industrial applications requiring strong alkalinity .

The study of NaOH dates to ancient civilizations, where alkaline substances derived from plant ashes were used for soap-making and textile processing. However, modern understanding began in the 19th century with Sir Humphry Davy’s isolation of sodium via electrolysis of molten NaOH in 1807. This breakthrough laid the groundwork for industrial production methods, such as the Leblanc process (1791), which converted sodium chloride to sodium carbonate, and later the Solvay process (1861), which optimized yield and efficiency.

The 20th century saw the rise of the chloralkali process, which remains the primary method for NaOH production today. This electrolytic technique splits NaCl brine into NaOH, chlorine gas, and hydrogen gas, with global output exceeding 97 million tonnes annually. Historical milestones underscore NaOH’s transition from artisanal reagent to a linchpin of chemical manufacturing.

Current Research Significance in Materials Science

NaOH’s versatility is evident in cutting-edge materials science research:

Geopolymer Synthesis

NaOH-activated fly ash forms geopolymers, eco-friendly alternatives to Portland cement. Studies show that 14M NaOH yields a compressive strength of 7.1 MPa after 7 days, while combining NaOH with sodium silicate (water glass) enhances strength to 33.33 MPa. These materials exhibit low density (1,552–1,680 kg/m³) and water absorption (<3%), making them ideal for lightweight construction.

High-Temperature Applications

Molten NaOH (up to 900°C) is explored as a moderator in compact molten salt reactors and thermal energy storage systems. Corrosion studies reveal nickel forms protective oxide scales in basic melts, whereas stainless steel requires cathodic protection to mitigate degradation.

Hydrolytic Stability in Alkali-Activated Materials

Combining NaOH with calcium hydroxide (Ca(OH)₂) improves hydrolytic stability in waste glass-based polymers. Specimens with 70% NaOH and 30% Ca(OH)₂ achieve a 1.5x higher underwater evolution index than NaOH-only systems, attributed to calcium silicate hydrate (C-S-H) formation.

Theoretical Frameworks in Sodium Hydroxide Studies

NaOH’s reactivity is interpreted through multiple acid-base theories:

Arrhenius Theory

As a classic Arrhenius base, NaOH dissociates in water to release hydroxide ions (OH⁻):

$$

\text{NaOH} \rightarrow \text{Na}^+ + \text{OH}^-

$$

This property underpins its role in neutralization reactions and pH regulation.

Lux-Flood Acid-Base Theory

In molten NaOH, basicity is defined by oxide ion (O²⁻) activity. The reaction:

$$

\text{Na}2\text{O} \leftrightarrow 2\text{Na}^+ + \text{O}^{2-}

$$

governs material corrosion, with nickel undergoing basic dissolution to form $$\text{NiO}2^{2-}$$ in high-basicity melts.

Lewis Acid-Base Interactions

NaOH acts as a Lewis base, donating electron pairs to form complexes with electrophiles. For example, in biodiesel production, NaOH catalyzes triglyceride transesterification by deprotonating methanol.

Key Properties and Industrial Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 318°C | |

| Density (20°C) | 2.13 g/cm³ | |

| Solubility in Water | 111 g/100 mL (20°C) | |

| Global Production (2022) | 83 million tonnes | |

| Geopolymer Strength | 7.1–33.33 MPa (7 days) |

Carbon Footprint Analysis

Production Phase Emissions

Sodium hydroxide production generates significant greenhouse gas emissions primarily during the electrolysis phase of the chlor-alkali process. Life cycle assessment studies demonstrate that the production of one kilogram of sodium hydroxide results in substantial environmental impacts, with fossil energy consumption of 3.5 megajoules per kilogram and global warming potential of 0.633 kilograms of carbon dioxide equivalents per kilogram [1]. The primary source of these emissions stems from the high electricity consumption required for electrolysis, which typically accounts for 2,400 to 2,700 kilowatts per metric ton of chlorine produced in diaphragm cell processes [2].

The carbon footprint of conventional sodium hydroxide production varies significantly based on the energy source utilized. Standard production methods using grid electricity from fossil fuels result in carbon footprints of approximately 1.12 kilograms of carbon dioxide equivalents per kilogram of sodium hydroxide [3]. However, the implementation of renewable energy sources can dramatically reduce these emissions. Green caustic soda produced using 100% renewable energy from wind and solar sources achieves carbon footprints as low as 0.23 kilograms of carbon dioxide equivalents per kilogram, representing a 79.5% reduction compared to conventional production [4].

The electrolysis process itself contributes to multiple environmental impact categories beyond carbon emissions. Aquatic ecotoxicity impacts reach 1.298 grams of 1,4-dichlorobenzene equivalents per kilogram, while acidification potential measures 0.706 grams of sulfur dioxide equivalents per kilogram [1]. Human toxicity impacts, particularly carcinogenicity potential, amount to 0.493 grams of 1,4-dichlorobenzene equivalents per kilogram of sodium hydroxide produced [1].

Transportation and Distribution Impacts

Transportation and distribution phases represent the most significant contributors to the overall environmental impact of sodium hydroxide, accounting for 59% to 86% of total impacts across most environmental categories [5]. The transportation phase contributes 80% of the climate change impact for the complete life cycle from production through distribution [5]. This substantial impact arises from the need to transport sodium hydroxide solutions over considerable distances, typically 1,000 kilometers by road transport [5].

The high water content of sodium hydroxide solutions exacerbates transportation impacts, as transport distances must be corrected to account for the additional weight of water carried with the active ingredient [5]. Road transport dominates sodium hydroxide distribution, generating high diesel emissions that contribute significantly to air pollution and greenhouse gas emissions [6]. Rail transport offers moderate environmental benefits with 59% to 72% of the impact compared to road transport, utilizing a combination of electricity and diesel power [7]. Barge and ship transport provide the most environmentally efficient option for long-distance distribution, achieving 50% to 65% of the environmental impact of road transport due to superior fuel efficiency over distances exceeding 2,000 kilometers [7].

Comparative Environmental Impact Studies

Mercury vs. Membrane vs. Diaphragm Cell Processes

Comprehensive environmental assessments reveal significant differences in sustainability performance among the three primary sodium hydroxide production technologies. Mercury cell technology represents the least environmentally sustainable option, generating high mercury emissions that pose severe ecological and human health risks [8] [9]. The mercury cell process requires higher voltage than both diaphragm and membrane cell technologies, resulting in increased energy consumption and associated greenhouse gas emissions [2].

Diaphragm cell technology occupies a moderate position in environmental sustainability rankings. While diaphragm cells eliminate mercury emissions, they generate waste containing asbestos fibers from the diaphragm material [2]. The diaphragm cell process requires 2,725 kilowatt-hours per metric ton of chlorine produced, representing intermediate energy consumption compared to other technologies [2]. However, diaphragm cells can utilize less pure brine feedstock, potentially reducing upstream processing requirements [2].

Membrane cell technology demonstrates the most environmentally benign characteristics among all production methods [2] [10]. The membrane process achieves energy consumption reductions of more than 30% compared to diaphragm or mercury cell processes while yielding higher purity products [11]. Membrane cells eliminate the use of toxic materials such as asbestos and mercury, significantly reducing waste generation and environmental contamination risks [2]. The membrane process requires 2,400 kilowatt-hours per metric ton of chlorine produced, representing the lowest energy consumption among available technologies [10].

Green Certification Frameworks

The International Sustainability and Carbon Certification (ISCC) PLUS framework has emerged as the leading certification system for renewable sodium hydroxide production. Vynova became the first company worldwide to obtain ISCC PLUS certification for renewable caustic soda in 2021, establishing a precedent for sustainable production practices [12] [13]. The ISCC PLUS certification requires strict traceability and verification by independent third-party auditors, ensuring credible sustainability claims [12].

The mass balance approach employed in ISCC PLUS certification utilizes a proportional attribution method, allowing renewable energy shares to be allocated across all products from certified production facilities [12]. This framework enables manufacturers to demonstrate renewable energy use through Guarantees of Origin (GOs), renewable power purchase agreements (PPAs), or direct connections to renewable electricity generation units [12]. Nobian and other manufacturers have successfully implemented ISCC PLUS certification at multiple production sites, including Rotterdam and Delfzijl in the Netherlands [14].

Tuv Rheinland certification provides additional verification for green caustic soda production, utilizing DIN EN ISO 14067 standards for carbon footprint calculations [4]. The certification process encompasses comprehensive life cycle assessments covering cradle-to-gate system boundaries, ensuring accurate environmental impact quantification [4]. Westlake Vinnolit's GreenVin caustic soda achieved TÜV Rheinland certification with carbon footprints of 0.23 kilograms of carbon dioxide equivalents per kilogram, representing a 75% reduction compared to conventional production [15].

Environmental Fate in Aquatic and Terrestrial Systems

Neutralization Mechanisms in Natural Environments

Sodium hydroxide exhibits rapid neutralization behavior in aquatic environments due to its high water solubility and immediate dissociation into sodium ions and hydroxide ions [16]. The neutralization process depends primarily on the buffer capacity of receiving waters, which is regulated by equilibria between carbon dioxide, bicarbonate, and carbonate systems [17]. Natural buffer systems follow the relationships: carbon dioxide plus water forming bicarbonate plus hydrogen ions (pKa1 = 6.35), and bicarbonate forming carbonate plus hydrogen ions (pKa2 = 10.33) [17].

The neutralization rate and extent vary significantly based on water chemistry conditions. In distilled water with zero buffer capacity, only 0.8 milligrams per liter of sodium hydroxide are required to achieve pH 9.0, while waters with 200 milligrams per liter bicarbonate buffer capacity require 20.8 milligrams per liter [17]. The neutralization time ranges from less than one hour in low-buffer systems to 24-48 hours in high-buffer environments [18]. Natural soil buffering capacity provides additional neutralization mechanisms, with typical restoration to neutral pH occurring within 30 to 60 days following sodium hydroxide application [18].

Transport Models in Environmental Systems

Environmental transport modeling for sodium hydroxide demonstrates minimal atmospheric distribution due to its very low vapor pressure and high water solubility [16]. When emitted as aerosols, sodium hydroxide undergoes rapid neutralization through reaction with atmospheric carbon dioxide, forming sodium bicarbonate and sodium carbonate salts that are subsequently washed from the atmosphere [16]. This process ensures that atmospheric emissions largely end up in soil and water compartments rather than persisting in air [16].

In terrestrial systems, sodium hydroxide exhibits negligible sorption to soil particles, with the hydroxide ion either neutralized in soil pore water or causing pH increases depending on soil buffer capacity [16]. The high mobility of sodium hydroxide in soil systems results in rapid transport to groundwater, where natural buffering mechanisms typically restore neutral pH conditions within 30 to 60 days [18]. Groundwater transport models indicate that sodium ion concentrations increase by approximately 20% over baseline levels within the radius of influence immediately after injection, with subsequent dilution and dispersion reducing effects until they are no longer detectable [18].

Sustainable Production Innovations

Renewable Energy Integration in Production

The integration of renewable energy sources represents the most significant advancement in sustainable sodium hydroxide production. Manufacturing facilities utilizing 100% renewable electricity from wind, solar, aerothermal, geothermal, or water sources achieve carbon footprint reductions exceeding 75% compared to conventional production methods [19]. Vynova's Tessenderlo facility in Belgium demonstrates successful implementation of renewable energy integration, producing ISCC PLUS certified caustic soda with documented sustainability credentials [20].

Power purchase agreements (PPAs) and direct connections to renewable electricity generation facilities provide mechanisms for ensuring consistent renewable energy supply [12]. Nobian's Botlek facility in Rotterdam utilizes 100% renewable energy from wind and solar sources, enabling production of low-carbon caustic soda for supply to downstream customers [21]. The implementation of renewable energy integration requires careful attention to energy certificate quality, with manufacturers utilizing recognized additional labels that guarantee 100% renewable energy from non-subsidized plants and promote new green power plant development [15].

Advanced energy management systems optimize renewable energy utilization efficiency, addressing intermittency challenges associated with wind and solar power sources [22]. Hyme Energy's molten salt energy storage system utilizing sodium hydroxide achieves temperatures of 1,292°F, enabling efficient energy storage and dispatch for up to 24 hours [22]. This technology demonstrates efficiencies exceeding 90% when utilized for heat applications, significantly improving the overall sustainability of industrial processes [22].

Waste Reduction Strategies

Comprehensive waste reduction strategies have demonstrated substantial environmental and economic benefits in sodium hydroxide production and utilization. Recycling systems for spent caustic solutions achieve waste reductions of 85% to 95%, with annual cost savings ranging from $30,000 to $50,000 [23]. The VSEP filtration system successfully recovers and recycles spent caustic washing solutions, removing sufficient contaminants to enable reuse while generating only 2% of the original volume as concentrated waste [23].

Brine valorization represents another significant waste reduction opportunity, converting desalination waste into useful sodium hydroxide products [24]. This approach achieves waste reductions of 70% to 80% while generating annual cost savings of $20,000 to $35,000 [24]. The process involves converting waste brine from desalination plants into sodium hydroxide through electrolysis, enabling circular economy principles and reducing environmental disposal challenges [24].

Energy recovery strategies capture waste heat from exothermic sodium hydroxide reactions, achieving 30% to 40% waste reduction with cost savings of $15,000 to $25,000 annually [25]. The solid-based sodium hydroxide technology for carbon dioxide capture generates 3,445 megajoules per metric ton of carbon dioxide captured, providing substantial energy recovery potential [25]. Process optimization approaches achieve 20% to 30% waste reduction through improved operational efficiency, generating cost savings of $10,000 to $20,000 per year [23].

| Production Method | Carbon Footprint (kg CO2e/kg) | Reduction from Conventional (%) | Energy Source |

|---|---|---|---|

| Conventional Caustic Soda | 1.12 | 0.0 | Grid electricity (fossil fuels) |

| Green Caustic Soda (Renewable Energy) | 0.23 | 79.5 | 100% renewable energy (wind, solar) |

| ISCC PLUS Certified | 0.35 | 68.8 | Renewable energy with certification |

| Impact Category | Unit | Impact Value |

|---|---|---|

| Fossil energy consumption | MJ/kg | 3.5 |

| Global warming potential | kg CO2 eq/kg | 0.633 |

| Aquatic ecotoxicity | g 1,4-DB eq/kg | 1.298 |

| Acidification | g SO2 eq/kg | 0.706 |

| Human toxicity (carcinogenicity) | g 1,4-DB eq/kg | 0.493 |

| Cell Technology | Environmental Sustainability Ranking | Energy Consumption | Mercury Emissions | Product Purity | Waste Generation |

|---|---|---|---|---|---|

| Mercury Cell | Least sustainable | High | High | High | High (mercury-containing) |

| Diaphragm Cell | Moderate | Medium | None | Medium | Medium (asbestos) |

| Membrane Cell | Most sustainable | Low | None | High | Low |

| Transportation Mode | Contribution to Total Impact (%) | Distance Factor | Environmental Impact |

|---|---|---|---|

| Road transport | 80-86 | 1000 km typical | High (diesel emissions) |

| Rail transport | 59-72 | 1500 km typical | Medium (electricity/diesel) |

| Barge/Ship transport | 50-65 | 2000+ km typical | Low (fuel efficiency) |

| Buffer Capacity (mg/L HCO3-) | NaOH Concentration for pH 9.0 (mg/L) | NaOH Concentration for pH 10.0 (mg/L) | NaOH Concentration for pH 11.0 (mg/L) | Neutralization Time |

|---|---|---|---|---|

| 0 (distilled water) | 0.8 | 8.0 | 80.0 | <1 hour |

| 50 | 5.2 | 13.2 | 85.2 | 1-4 hours |

| 100 | 10.4 | 18.4 | 90.4 | 4-24 hours |

| 200 | 20.8 | 28.8 | 100.8 | 24-48 hours |

| Strategy | Waste Reduction (%) | Cost Savings ($/year) | Implementation Complexity |

|---|---|---|---|

| Recycling systems | 85-95 | 30,000-50,000 | High |

| Brine valorization | 70-80 | 20,000-35,000 | Medium |

| Energy recovery | 30-40 | 15,000-25,000 | Low |

| Process optimization | 20-30 | 10,000-20,000 | Medium |

Physical Description

Sodium hydroxide, solid appears as a white solid. Corrosive to metals and tissue. Used in chemical manufacturing, petroleum refining, cleaning compounds, drain cleaners.

Pellets or Large Crystals; Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid

White or nearly white pellets, flakes, sticks, fused masses or other forms. Solutions are clear or slightly turbid, colourless or slightly coloured, strongly caustic and hygroscopic and when exposed to the air they absorb carbon dioxide, forming sodium carbonate

Colorless to white, odorless solid (flakes, beads, granular form); [NIOSH] Deliquescent; [CHEMINFO]

WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Colorless to white, odorless solid (flakes, beads, granular form).

Color/Form

Colorless to white ... solid (flakes, beads, granular form).

Brittle, white, translucent crystalline solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Very high (USCG, 1999)

1388 °C

2534 °F

Heavy Atom Count

Taste

Density

2.13 at 68 °F (USCG, 1999) - Denser than water; will sink

2.13 g/cu cm 25 °C

70-73 % solution: MP 62 °C; Density = 2.0 at 15.5 °C

2.1 g/cm³

2.13

Odor

Decomposition

Melting Point

323 °C

318 °C

605 °F

UNII

GHS Hazard Statements

Drug Indication

Therapeutic Uses

Vet: Caustic, dehorning of calves.

VET: A 2% solution of soda lye (contains 94% sodium hydroxide) in hot water is used as a disinfectant against many common pathogens, such as those causing fowl cholera and pullorum disease.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

VP: 1 Pa at 513 °C; 10 Pa at 605 °C; 100 Pa at 722 °C; 1kPa at 874 °C; 10 kPa at 1080 °C; 100 kPa at 1377 °C

1.82X10-21 mm Hg at 25 °C /extrapolated/

0 mmHg (approx)

Pictograms

Corrosive

Impurities

Other CAS

Absorption Distribution and Excretion

ALKALIS PENETRATE SKIN SLOWLY.

Ammonium hydroxide penetrates fastest, followed by sodium hydroxide, potassium hydroxide, and finally calcium hydroxide.

Wikipedia

Vancomycin

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Fragrance Ingredients

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree

Cosmetics -> Denaturant; Buffering

Methods of Manufacturing

Sodium hydroxide is produced industrially mainly by the electrolysis of sodium chloride. This yields sodium hydroxide solution, chlorine, and hydrogen in the mass ratios 1:0.88:0.025.

Solid sodium hydroxide (caustic soda) is obtained by evaporating sodium hydroxide solution until the water content is < 0.5 - 1.5 wt%. The most efficient utilization of energy is achieved with multistage equipment.

Causticization of sodium carbonate: A hot, ca. 12% solution of sodium carbonate is mixed with quicklime (CaO). The calcium carbonate that precipitates out is removed and the ca. 12% solution of sodium hydroxide is evaporated in several stages.

For more Methods of Manufacturing (Complete) data for SODIUM HYDROXIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Utilities

Plastics Product Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

All other Petroleum and Coal Products Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

Construction

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Oil and Gas Drilling, Extraction, and Support activities

Organic Fiber Manufacturing

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

Paper Manufacturing

Synthetic Rubber Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Sodium hydroxide (Na(OH)): ACTIVE

All U.S. production, except for that in Granger and Green River, WY, is by brine electrolysis.

Chlorine and sodium hydroxide are usually coproduced /by brine electrolysis/ in a ratio of 1 ton of chlorine to 1.1 tons of sodium hydroxide.

Caustic soda (NaOH) and chlorine are coproducts and consequently caustic soda production has been limited by chlorine demand. Increased demand for caustic soda over that of chlorine will be presumably addressed by a switch to soda ash (sodium carbonate) where possible.

Produced commercially in two forms: a 50 wt % solution (the most common form) and in the solid (caustic soda) as prills, flakes, or cast shapes.

For more General Manufacturing Information (Complete) data for SODIUM HYDROXIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Storage Conditions

Volumetric sodium hydroxide soln used in laboratory must be protected from air to avoid formation of carbonate.

Store in a cool, dry, well-ventilated location. Separate from organic and oxidizing materials, acids, metal powders. Immediately remove and properly dispose of any spilled material.

Interactions

SRP4: Interacts with acid salts to form bases.

... Esophageal burns were induced in male rats by the administration of 10% sodium hydroxide. Lipid peroxidation (LPO) products were then measured at the following times: 0, 1, 6, 24, 48 and 72 hr after treatment. Tissue hydroxyproline (HP) concentrations in the injured area were assessed at 14 days after the administration of sodium hydroxide. The groups received either systemic melatonin or normal saline. There were two, non-ischemic, sham control groups treated with or without melatonin. LPO products, malondialdehyde (MDA) and 4-hydroxyalkenal (4-HDA), increased immediately after the administration of sodium hydroxide; this indicates the participation of free radicals in the development of damage. Melatonin diminished the oxidative response and the amount of HP in the late phase of the lesion. Melatonin reduced oxidative damage in the early phase of the esophageal burns induced by sodium hydroxide.

/SRP: Experimental/ The gastric damaging effects of necrotizing concn of sodium hydroxide were strongly reduced by paracetamol. ... Paracetamol might be protective by stimulating the biosynthesis of prostaglandins in the stomach wall.

For more Interactions (Complete) data for SODIUM HYDROXIDE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Sodium Hydroxide, PubChem

FDA document, Sodium Hydroxide

Sodium Hydroxide Solution

EPA, Sodium Hydroxide

Chemical Safety Facts, Sodium Hydroxide

SODIUM HYDROXIDE

Sodium Hydroxide

Chlorine and sodium hydroxide